methyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinyl}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonyl)amino]benzoate is a complex organic compound featuring a pyrazole ring, a benzoate ester, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinyl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds.
Nitration and methoxylation:
Coupling reactions: The final steps involve coupling the pyrazole derivative with benzoate esters under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and methoxylation, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonyl)amino]benzoate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boron reagents, palladium catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in organic synthesis.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinyl}carbonyl)amino]benzoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds also contain a fused benzene and imidazole ring and have similar applications in medicinal chemistry.
Pyrazoles: Similar to the pyrazole ring in the compound, these are used in various chemical and biological applications.
Uniqueness
Methyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonyl)amino]benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O7/c1-9(21-8-12(22(26)27)14(20-21)28-2)13(23)18-19-16(25)17-11-7-5-4-6-10(11)15(24)29-3/h4-9H,1-3H3,(H,18,23)(H2,17,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAYIVDOEFHFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=CC=C1C(=O)OC)N2C=C(C(=N2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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